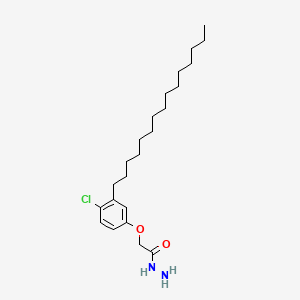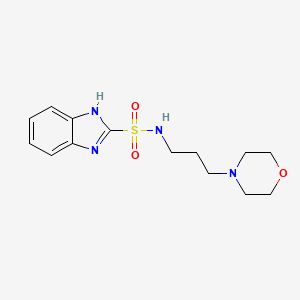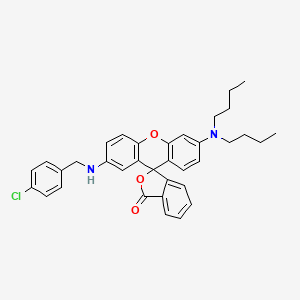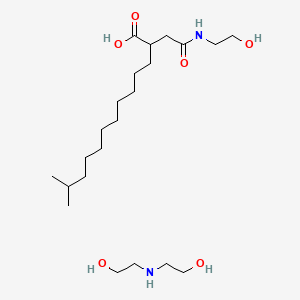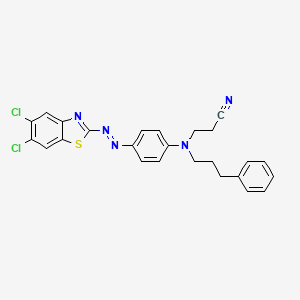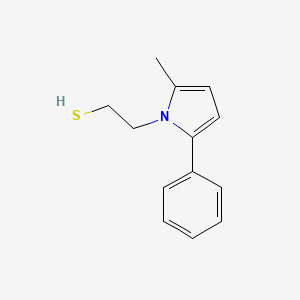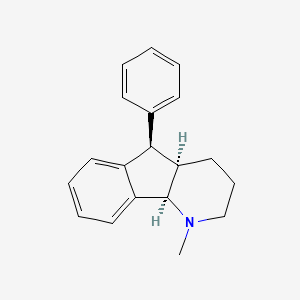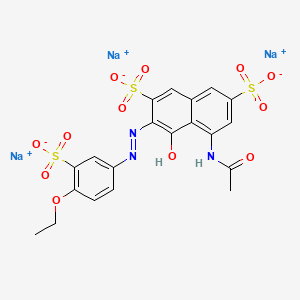
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves the diazotization of 4-ethoxy-3-sulphonatophenylamine followed by coupling with 5-acetylamino-4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is isolated through filtration, followed by drying and purification steps to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo dyes have been explored for their potential use in drug delivery systems.
Industry
Industrially, this compound is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.
Wirkmechanismus
The vivid color of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is due to the presence of the azo group, which absorbs light in the visible spectrum. The compound interacts with various substrates through hydrogen bonding, van der Waals forces, and ionic interactions, which contribute to its effectiveness as a dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-(acetylamino)-3-((4-methoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate offers unique properties such as enhanced stability and specific color properties, making it particularly valuable in applications requiring long-lasting and vibrant dyes.
Eigenschaften
CAS-Nummer |
3321-13-9 |
|---|---|
Molekularformel |
C20H16N3Na3O12S3 |
Molekulargewicht |
655.5 g/mol |
IUPAC-Name |
trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H19N3O12S3.3Na/c1-3-35-15-5-4-12(8-16(15)37(29,30)31)22-23-19-17(38(32,33)34)7-11-6-13(36(26,27)28)9-14(21-10(2)24)18(11)20(19)25;;;/h4-9,25H,3H2,1-2H3,(H,21,24)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
InChI-Schlüssel |
HQVQGBXKAKQMBT-UHFFFAOYSA-K |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)


